molecular formula C9H9BrN2S B8591551 3-Bromo-2,6-dimethylthieno[2,3-b]pyridin-4-amine

3-Bromo-2,6-dimethylthieno[2,3-b]pyridin-4-amine

Cat. No. B8591551
M. Wt: 257.15 g/mol
InChI Key: AQYJFTMKKWUIDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09029545B2

Procedure details

Under nitrogen, 3-bromo-2,6-dimethylthieno[2,3-b]pyridin-4-amine (170 mg, 0.661 mmol) (Description 8) was dissolved in toluene (6 mL) and (3-chlorophenyl)boronic acid (155 mg, 0.992 mmol), PdCl2(dppf).DCM (54.0 mg, 0.066 mmol) and Cs2CO3 (646 mg, 1.983 mmol) were added and the mixture heated in a microwave at 150° C. for 30 min. The reaction mixture was combined with the material (30 mg) from similar reaction. Water (20 mL) was added and the mixture extracted with ethyl acetate (3×15 mL). The organic layer was dried over MgSO4, filtered and solvent removed in vacuo. Purification by chromatography on silica gel, eluting with a gradient of 0-50% ethyl acetate in cyclohexane, afforded the title compound (204.4 mg). LCMS (A) m/z: 291 [M+1]+, Rt 0.84 min (acidic).
Quantity
170 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
155 mg
Type
reactant
Reaction Step Two
Name
Quantity
54 mg
Type
reactant
Reaction Step Three
Quantity
646 mg
Type
reactant
Reaction Step Three
[Compound]
Name
material
Quantity
30 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:10]2[C:9]([NH2:11])=[CH:8][C:7]([CH3:12])=[N:6][C:5]=2[S:4][C:3]=1[CH3:13].[Cl:14][C:15]1[CH:16]=[C:17](B(O)O)[CH:18]=[CH:19][CH:20]=1.C(Cl)Cl.C([O-])([O-])=O.[Cs+].[Cs+]>C1(C)C=CC=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].O>[Cl:14][C:15]1[CH:20]=[C:19]([C:2]2[C:10]3[C:9]([NH2:11])=[CH:8][C:7]([CH3:12])=[N:6][C:5]=3[S:4][C:3]=2[CH3:13])[CH:18]=[CH:17][CH:16]=1 |f:3.4.5,7.8.9.10|

Inputs

Step One
Name
Quantity
170 mg
Type
reactant
Smiles
BrC1=C(SC=2N=C(C=C(C21)N)C)C
Name
Quantity
6 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
155 mg
Type
reactant
Smiles
ClC=1C=C(C=CC1)B(O)O
Step Three
Name
Quantity
54 mg
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
646 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Four
Name
material
Quantity
30 mg
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with ethyl acetate (3×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by chromatography on silica gel
WASH
Type
WASH
Details
eluting with a gradient of 0-50% ethyl acetate in cyclohexane

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C1=C(SC=2N=C(C=C(C21)N)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 204.4 mg
YIELD: CALCULATEDPERCENTYIELD 107.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.